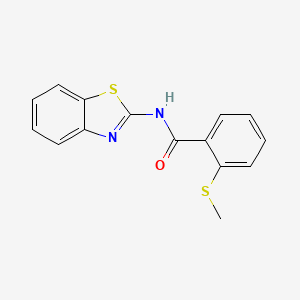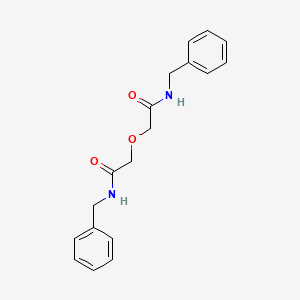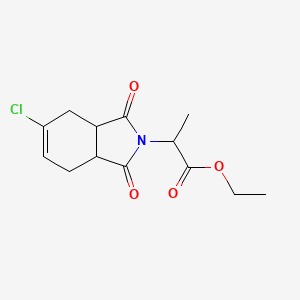
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Scientific Research Applications
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, studies have shown that this compound can reduce anxiety-like behavior in mice and rats, suggesting that it may be useful for treating anxiety disorders. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression, indicating that it may be a potential treatment for depression. Moreover, this compound has been found to reduce drug-seeking behavior in rats, suggesting that it may be useful for treating addiction.
Mechanism of Action
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide works by selectively activating the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. When activated, mGluR7 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes. This inhibition of glutamate release leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, studies have shown that this compound can increase the release of GABA, a neurotransmitter that is involved in inhibitory signaling in the brain. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal growth and survival. Moreover, this compound has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward signaling in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is that it is a selective agonist for the mGluR7 receptor, which means that it can be used to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have a long half-life in the brain, which means that its effects can be sustained for several hours. However, one limitation of using this compound in lab experiments is that it is relatively expensive compared to other compounds that are used to study the mGluR7 receptor.
Future Directions
There are several future directions for research on N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including anxiety, depression, and addiction. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Moreover, further studies could be conducted to elucidate the biochemical and physiological effects of this compound, which could provide insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1-naphthylamine with allyl bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with glycine to form this compound. The overall yield of this synthesis method is around 15%, and the purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-11-17-16(19)12-18(22(2,20)21)15-10-6-8-13-7-4-5-9-14(13)15/h3-10H,1,11-12H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUWWYJHCTETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5000655.png)


![N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide}](/img/structure/B5000672.png)
![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)

![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)

![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)